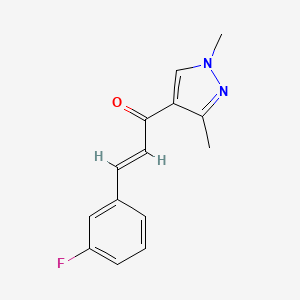
1-(1,3-dimethyl-1H-pyrazol-4-yl)-3-(3-fluorophenyl)-2-propen-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1,3-dimethyl-1H-pyrazol-4-yl)-3-(3-fluorophenyl)-2-propen-1-one, also known as EF24, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties. EF24 is a curcumin analog, a compound derived from the spice turmeric, and has been shown to possess anti-inflammatory, antioxidant, and anticancer properties. In
Mecanismo De Acción
The mechanism of action of 1-(1,3-dimethyl-1H-pyrazol-4-yl)-3-(3-fluorophenyl)-2-propen-1-one is not fully understood, but it is believed to involve multiple pathways. This compound has been shown to activate the Nrf2-ARE signaling pathway, which plays a crucial role in the cellular defense against oxidative stress. This compound also inhibits the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune response. This compound has been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway and inhibiting the PI3K/Akt/mTOR signaling pathway.
Biochemical and Physiological Effects:
This compound has been shown to possess antioxidant, anti-inflammatory, and anticancer properties. This compound has been shown to reduce oxidative stress by increasing the expression of antioxidant enzymes, such as superoxide dismutase and catalase. This compound has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6. This compound has been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway and inhibiting the PI3K/Akt/mTOR signaling pathway.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(1,3-dimethyl-1H-pyrazol-4-yl)-3-(3-fluorophenyl)-2-propen-1-one has several advantages for lab experiments, including its stability, solubility, and low toxicity. This compound is stable under physiological conditions and can be easily synthesized in large quantities. This compound is also soluble in both water and organic solvents, which makes it suitable for different experimental conditions. However, this compound has some limitations, including its poor pharmacokinetic properties, which limit its bioavailability and efficacy in vivo. This compound also has a short half-life, which requires frequent dosing in animal models.
Direcciones Futuras
1-(1,3-dimethyl-1H-pyrazol-4-yl)-3-(3-fluorophenyl)-2-propen-1-one has significant potential as a therapeutic agent for various diseases, and future research should focus on improving its pharmacokinetic properties and efficacy in vivo. Future research should also investigate the potential of this compound in combination with other drugs or therapies to enhance its therapeutic effects. Additionally, future research should explore the role of this compound in other diseases, such as cardiovascular diseases and metabolic disorders.
Métodos De Síntesis
1-(1,3-dimethyl-1H-pyrazol-4-yl)-3-(3-fluorophenyl)-2-propen-1-one can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 3-fluorobenzaldehyde with 1,3-dimethyl-1H-pyrazol-5-amine to form the intermediate 1-(3-fluorophenyl)-4-(1,3-dimethyl-1H-pyrazol-5-yl)but-3-en-2-one. This intermediate is then subjected to a Claisen-Schmidt condensation reaction with acetylacetone to form this compound.
Aplicaciones Científicas De Investigación
1-(1,3-dimethyl-1H-pyrazol-4-yl)-3-(3-fluorophenyl)-2-propen-1-one has been extensively studied for its potential therapeutic properties in various diseases, including cancer, inflammation, and neurological disorders. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. It has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and reducing the activation of NF-κB signaling pathway. Additionally, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in animal models of neurodegenerative diseases.
Propiedades
IUPAC Name |
(E)-1-(1,3-dimethylpyrazol-4-yl)-3-(3-fluorophenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O/c1-10-13(9-17(2)16-10)14(18)7-6-11-4-3-5-12(15)8-11/h3-9H,1-2H3/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODKVTBBQVIHVNR-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C(=O)C=CC2=CC(=CC=C2)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(C=C1C(=O)/C=C/C2=CC(=CC=C2)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


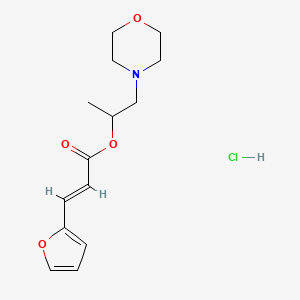
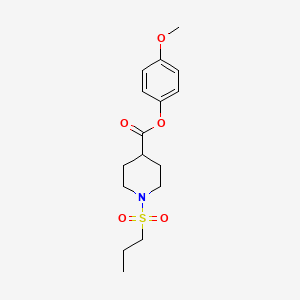
![1-ethyl-4-{[2-(6-methoxy-2,3-dihydro-1H-inden-5-yl)-1H-imidazol-1-yl]methyl}pyrrolidin-2-one](/img/structure/B5319753.png)
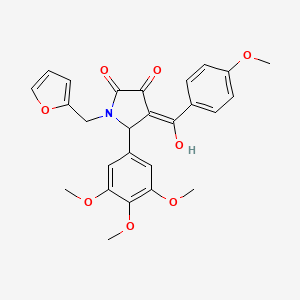
![1-methyl-4-[(3-methylphenyl)acetyl]piperazine](/img/structure/B5319767.png)
![N-{[(2-bromo-4-nitrophenyl)amino]carbonothioyl}-3-(4-methoxyphenyl)acrylamide](/img/structure/B5319778.png)
![1'-furo[3,2-c]pyridin-4-yl-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine](/img/structure/B5319780.png)
![5-ethyl-N-(3-pyridinylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5319791.png)
![5-[4-(2,6-dimethylpyridin-3-yl)pyrimidin-2-yl]thiophene-2-carboxylic acid](/img/structure/B5319797.png)

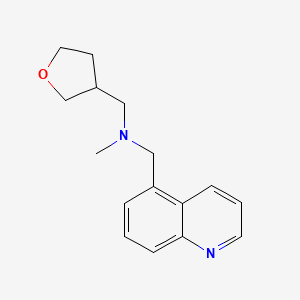
![N-[(2,5-dimethylphenyl)(pyridin-3-yl)methyl]-2-(2-oxopyrimidin-1(2H)-yl)acetamide](/img/structure/B5319808.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B5319823.png)